N-methyl-1-(pyridazin-3-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
N-methyl-1-pyridazin-3-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-9-4-7-14(8-5-9)10-3-2-6-12-13-10/h2-3,6,9,11H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMPYJPTIIPUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249245-65-5 | |
| Record name | N-methyl-1-(pyridazin-3-yl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution of Piperidine Derivatives
This method involves reacting a 4-aminopiperidine with a chloropyridazine or pyridazin-3-yl halide under basic conditions:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| A. Activation of piperidine | 4-aminopiperidine, base (potassium carbonate), aprotic solvent (DMF), elevated temperature (~80°C) | Formation of nucleophilic piperidine intermediate |
| B. Coupling with pyridazine derivative | 3-chloropyridazine or pyridazin-3-yl halide, base, solvent (DMF), reflux | Formation of the pyridazin-3-ylpiperidine intermediate |
Note: The reaction's regioselectivity and yield depend on the nature of the halogen and reaction conditions.
Methylation of the Piperidine Nitrogen
Post-coupling, the amino group on the piperidine ring is methylated using methylating agents such as methyl iodide or methyl triflate:
| Reagents & Conditions | Outcome |
|---|---|
| Methyl iodide (CH₃I), base (e.g., potassium carbonate), solvent (acetone), room temperature | N-methylation of the piperidine nitrogen |
Alternative Route: Reductive Amination
An alternative synthesis involves reductive amination of the pyridazine-containing aldehyde or ketone with methylamine derivatives, followed by cyclization:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| A. Formation of imine | Methylamine, aldehyde/ketone, mild acid catalyst | Imine formation |
| B. Reduction | Sodium cyanoborohydride or similar reducing agent | N-methylated piperidine derivative |
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors and catalytic processes to improve efficiency and control over reaction parameters. The typical process involves:
- Preparation of key intermediates via optimized nucleophilic substitution.
- Catalytic methylation under controlled temperature and pressure.
- Purification through crystallization or chromatography to achieve pharmaceutical-grade purity.
Research Findings and Data Tables
| Method | Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 4-aminopiperidine, 3-chloropyridazine, K₂CO₃ | DMF, 80°C, 12 hours | 70-85 | High regioselectivity, scalable |
| Reductive amination | Pyridazin-3-yl aldehyde, methylamine, NaBH₃CN | Room temperature, 4 hours | 65-78 | Suitable for complex derivatives |
| Methylation | Methyl iodide, K₂CO₃ | Acetone, room temperature | 80-90 | Efficient for N-methylation |
Notes on Reaction Optimization
- Solvent choice : Aprotic solvents like DMF or DMSO are preferred for nucleophilic substitution to enhance reactivity.
- Temperature control : Elevated temperatures (around 80°C) improve reaction rates but require careful monitoring to prevent side reactions.
- Base selection : Potassium carbonate and sodium hydroxide are common bases that facilitate nucleophilic attack and methylation.
- Purification : Recrystallization from ethanol/heptane mixtures ensures high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridazine derivatives .
Scientific Research Applications
Drug Development
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine serves as a structural scaffold in the design of new pharmaceuticals. Its piperidine core is a common motif in many bioactive compounds, making it a valuable building block for synthesizing drugs targeting various diseases. For instance, derivatives of piperidine are known to exhibit activity against central nervous system disorders, cancer, and infectious diseases .
Anticancer Activity
Research indicates that compounds similar to this compound can function as inhibitors of tyrosine kinases, which are crucial in cancer progression. For example, imatinib and nilotinib, which share structural similarities, are effective against chronic myelogenous leukemia (CML) and other malignancies . The development of derivatives based on this compound could lead to novel anticancer agents.
Synthesis of Complex Molecules
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be tailored for specific biological activities. For example, palladium-catalyzed reactions involving piperidine derivatives have been explored for synthesizing fluorinated analogs with enhanced pharmacological properties .
Ligand Development
This compound can act as a ligand in coordination chemistry. Its nitrogen-containing heterocyclic structure allows it to coordinate with metal centers, which is useful in catalysis and materials science . The development of ligands from this compound could enhance catalytic efficiency in organic reactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses .
Comparison with Similar Compounds
1-(6-(tert-Butyl)pyridazin-3-yl)piperidin-4-amine
- Structure : Incorporates a bulky tert-butyl substituent at the 6-position of the pyridazine ring.
- Molecular Formula : C₁₃H₂₂N₄.
- Key Differences :
- Increased hydrophobicity due to the tert-butyl group, likely enhancing membrane permeability but reducing aqueous solubility.
- Steric bulk may hinder binding to flat aromatic pockets in enzymes or receptors.
- Applications: No direct data, but tert-butyl groups are common in kinase inhibitors to improve metabolic stability .
N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine
- Structure : Replaces pyridazine with phthalazine (a bicyclic aromatic system with nitrogen atoms at positions 1 and 4).
- Molecular Formula : C₁₅H₂₀N₄.
- Key Differences :
- Extended aromatic surface area could enhance π-π stacking interactions with protein targets.
- Higher molecular weight (248.36 g/mol vs. 192.26 g/mol for the target compound) may reduce bioavailability.
- Applications : Phthalazine derivatives are explored in cancer therapy for DNA intercalation .
N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine
- Structure : Substitutes pyridazine with pyrimidine (nitrogen atoms at positions 1 and 3).
- Molecular Formula : C₁₀H₁₆N₄ (identical to the target compound).
- Key Differences :
N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine
- Structure : Features a pyrimidine ring with methyl and isopropyl substituents.
- Molecular Formula : C₁₄H₂₄N₄.
- Key Differences :
- Increased steric complexity and lipophilicity due to the isopropyl group.
- Methyl groups may enhance metabolic stability compared to unsubstituted analogs.
- Applications : Likely explored in targeted therapies for its tunable substituent effects .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Aromatic System | Key Substituents |
|---|---|---|---|---|
| N-methyl-1-(pyridazin-3-yl)piperidin-4-amine | 192.26 | ~1.2 | Pyridazine | None |
| 1-(6-(tert-Butyl)pyridazin-3-yl)piperidin-4-amine | 234.34 | ~3.5 | Pyridazine | tert-Butyl |
| N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine | 248.36 | ~2.8 | Phthalazine | Methyl |
| N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine | 192.26 | ~1.0 | Pyrimidine | None |
Biological Activity
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyridazine moiety. The compound's chemical structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Target Interactions
Piperidine derivatives, including this compound, are known to interact with various biological targets. These interactions can lead to alterations in cellular processes such as signaling pathways and gene expression. The compound has been studied for its potential to inhibit specific enzymes and receptors involved in tumor growth and other pathological conditions.
Biochemical Pathways
The compound is implicated in several biochemical pathways that are critical for cellular function. Its interactions may modulate pathways related to cancer proliferation and angiogenesis, making it a candidate for anticancer therapy .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those derived from breast (MDA-MB-231) and lung (A549) cancers. The compound's efficacy is often quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.058 |
| A549 | 0.035 |
These results suggest that modifications to the piperidine structure can enhance potency against specific cancer types .
Antimicrobial Properties
In addition to its anticancer activity, this compound has been evaluated for antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
Study on Anticancer Activity
In a recent study published in Nature Communications, researchers synthesized several derivatives of this compound to assess their anticancer efficacy. The study highlighted that certain modifications led to enhanced solubility and bioavailability while maintaining or improving anticancer activity. For example, compounds with a methoxy group exhibited lower IC50 values compared to their unsubstituted counterparts .
Pharmacokinetics and Toxicity
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable bioavailability with acceptable metabolic stability in human liver microsomes, suggesting potential for therapeutic use with manageable toxicity profiles .
Q & A
Q. What are the common synthetic routes for preparing N-methyl-1-(pyridazin-3-yl)piperidin-4-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of piperidine-pyridazine hybrids typically involves multi-step protocols. For example, analogous compounds like 1-(pyridazin-3-yl)imidazolidin-2-one derivatives are synthesized via nucleophilic substitution or condensation reactions. A general approach includes:
Core formation : Reacting pyridazine derivatives with piperidine precursors (e.g., N-methylpiperidin-4-amine) under basic conditions (e.g., K₂CO₃ in DMF) .
Functionalization : Introducing substituents via alkylation or amidation. For instance, refluxing with potassium hydride in DMF under inert atmosphere improves yields .
Purification : Column chromatography (e.g., chloroform:methanol = 3:1) and crystallization (e.g., dimethylether) are standard .
Optimization Tips :
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via LC-MS or TLC.
- Adjust solvent polarity to enhance solubility of intermediates.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:
- Mass Spectrometry (MS) : Confirm molecular weight using ESI+ (e.g., m/z 198 [M + H]+ for similar piperidine derivatives) .
- ¹H/¹³C NMR : Analyze chemical shifts to verify substitution patterns. For example, pyridazine protons typically appear at δ 8.5–9.5 ppm, while piperidine methyl groups resonate near δ 2.3–3.1 ppm .
- X-ray Crystallography : Resolve absolute configuration for chiral centers, as demonstrated for N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine derivatives .
Advanced Research Questions
Q. What computational strategies are recommended to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity. For example, DFT was used to analyze permanganate oxidation pathways of similar piperidine derivatives .
Molecular Docking : Screen against target proteins (e.g., JMJD6 inhibitors) using software like AutoDock Vina. Focus on hydrogen bonding with pyridazine nitrogen and hydrophobic interactions with the piperidine ring .
MD Simulations : Assess binding stability over time (e.g., 100 ns runs in GROMACS) to evaluate conformational changes .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping in piperidine) by observing coalescence of signals at elevated temperatures .
- Deuterium Exchange : Detect labile protons (e.g., NH groups) to distinguish between tautomeric forms .
- Cross-Validation : Compare data with structurally characterized analogs (e.g., N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ).
Q. What are the key considerations for designing analogs of this compound to enhance bioactivity?
Methodological Answer: Focus on structural modifications guided by SAR studies:
Pyridazine Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to improve binding to π-acidic enzyme pockets .
Piperidine Substituents : Replace N-methyl with bulkier groups (e.g., benzyl) to enhance lipophilicity and blood-brain barrier penetration .
Linker Optimization : Incorporate spacers (e.g., ethanediamide) to improve solubility, as seen in N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide .
Experimental Validation :
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer: Scale-up challenges include purity control and exothermic reactions. Solutions involve:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
